molecular formula C24H16N2O6S2 B3846024 [2-[2-(2-oxo-1,3-benzothiazol-3-yl)acetyl]oxyphenyl] 2-(2-oxo-1,3-benzothiazol-3-yl)acetate

[2-[2-(2-oxo-1,3-benzothiazol-3-yl)acetyl]oxyphenyl] 2-(2-oxo-1,3-benzothiazol-3-yl)acetate

Cat. No.: B3846024
M. Wt: 492.5 g/mol
InChI Key: PGIRIAVQMVXDHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-[2-(2-oxo-1,3-benzothiazol-3-yl)acetyl]oxyphenyl] 2-(2-oxo-1,3-benzothiazol-3-yl)acetate is a complex organic compound characterized by the presence of benzothiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[2-(2-oxo-1,3-benzothiazol-3-yl)acetyl]oxyphenyl] 2-(2-oxo-1,3-benzothiazol-3-yl)acetate typically involves the reaction of 2-oxo-1,3-benzothiazole with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be summarized as follows: [ \text{2-oxo-1,3-benzothiazole} + \text{acetic anhydride} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-[2-(2-oxo-1,3-benzothiazol-3-yl)acetyl]oxyphenyl] 2-(2-oxo-1,3-benzothiazol-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole rings, facilitated by reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, [2-[2-(2-oxo-1,3-benzothiazol-3-yl)acetyl]oxyphenyl] 2-(2-oxo-1,3-benzothiazol-3-yl)acetate is used as a precursor for the synthesis of more complex molecules. It serves as a building block in organic synthesis and material science.

Biology

In biological research, this compound is studied for its potential as a fluorescent probe due to the presence of benzothiazole rings, which can exhibit fluorescence under specific conditions.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of dyes and pigments due to its stable chemical structure and vibrant color properties.

Mechanism of Action

The mechanism of action of [2-[2-(2-oxo-1,3-benzothiazol-3-yl)acetyl]oxyphenyl] 2-(2-oxo-1,3-benzothiazol-3-yl)acetate involves its interaction with specific molecular targets. The benzothiazole rings can bind to proteins and enzymes, altering their activity. This interaction can lead to the inhibition of enzyme function or the modulation of signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [2-[2-(2-oxo-1,3-benzothiazol-3-yl)acetyl]oxyphenyl] 2-(2-oxo-1,3-benzothiazol-3-yl)acetate is unique due to its dual benzothiazole structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

[2-[2-(2-oxo-1,3-benzothiazol-3-yl)acetyl]oxyphenyl] 2-(2-oxo-1,3-benzothiazol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O6S2/c27-21(13-25-15-7-1-5-11-19(15)33-23(25)29)31-17-9-3-4-10-18(17)32-22(28)14-26-16-8-2-6-12-20(16)34-24(26)30/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIRIAVQMVXDHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CC(=O)OC3=CC=CC=C3OC(=O)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
[2-[2-(2-oxo-1,3-benzothiazol-3-yl)acetyl]oxyphenyl] 2-(2-oxo-1,3-benzothiazol-3-yl)acetate
Reactant of Route 2
Reactant of Route 2
[2-[2-(2-oxo-1,3-benzothiazol-3-yl)acetyl]oxyphenyl] 2-(2-oxo-1,3-benzothiazol-3-yl)acetate
Reactant of Route 3
Reactant of Route 3
[2-[2-(2-oxo-1,3-benzothiazol-3-yl)acetyl]oxyphenyl] 2-(2-oxo-1,3-benzothiazol-3-yl)acetate
Reactant of Route 4
Reactant of Route 4
[2-[2-(2-oxo-1,3-benzothiazol-3-yl)acetyl]oxyphenyl] 2-(2-oxo-1,3-benzothiazol-3-yl)acetate
Reactant of Route 5
Reactant of Route 5
[2-[2-(2-oxo-1,3-benzothiazol-3-yl)acetyl]oxyphenyl] 2-(2-oxo-1,3-benzothiazol-3-yl)acetate
Reactant of Route 6
Reactant of Route 6
[2-[2-(2-oxo-1,3-benzothiazol-3-yl)acetyl]oxyphenyl] 2-(2-oxo-1,3-benzothiazol-3-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.